Product packaging for Benzoimidazol-1-yl-acetic acid(Cat. No.:CAS No. 40332-16-9)

Benzoimidazol-1-yl-acetic acid

Cat. No.: B1331417
CAS No.: 40332-16-9
M. Wt: 176.17 g/mol
InChI Key: AFHSZBKDUTWXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzimidazole (B57391) Scaffold in Chemical Biology and Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.gov The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with various macromolecules. nih.gov This inherent versatility has led to the development of benzimidazole-containing compounds with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govunileon.esnih.gov

Overview of Benzoimidazol-1-yl-acetic Acid Derivatives in Contemporary Research

The core structure of this compound serves as a versatile platform for the creation of a diverse range of derivatives with tailored biological activities. ontosight.ai Contemporary research has focused on modifying this parent compound to enhance its therapeutic potential. For instance, the synthesis of hydrazide derivatives and their subsequent conversion into various heterocyclic systems like pyrazoles and oxadiazoles (B1248032) have yielded compounds with promising antimicrobial and anti-inflammatory activities. ajrconline.orgajabs.org

Researchers have explored the introduction of different substituents onto the benzimidazole ring and the acetic acid side chain to modulate the compound's properties. These modifications have led to the discovery of derivatives with potent and specific biological effects, highlighting the adaptability of the this compound scaffold in drug design.

Historical Development and Evolution of Research on this compound

The journey of benzimidazole research began with the first synthesis of the parent molecule, benzimidazole, by Hoebrecker. researchgate.net A significant milestone was the discovery in the 1940s that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12, which spurred further investigation into the biological roles of benzimidazole derivatives. nih.gov The initial speculation that benzimidazoles could act as purine (B94841) analogues in biological systems opened the door to exploring their vast therapeutic potential. nih.gov

Over the decades, research has evolved from simple synthesis to the rational design of complex benzimidazole-based drugs. The development of synthetic methodologies, including the use of various catalysts and reaction conditions, has enabled the efficient production of a wide array of derivatives. researchgate.net This has been paralleled by an increasing understanding of the structure-activity relationships that govern the biological effects of these compounds.

Current Research Trajectories and Emerging Applications of this compound Analogues

Current research on this compound and its analogues is focused on several key areas. A major trajectory is the development of novel anticancer agents. nih.govihmc.us Scientists are designing derivatives that can selectively target cancer cells, inhibit tumor growth, and induce apoptosis. ontosight.ai Another significant area of investigation is the creation of new antimicrobial drugs to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Beyond medicine, emerging applications for benzimidazole derivatives are being explored in materials science and agriculture. unileon.es Their unique photophysical and electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. In agriculture, certain benzimidazole compounds have shown potential as fungicides and plant growth regulators. unileon.es The ongoing exploration of this compound analogues promises to unlock even more applications in the near future, solidifying the importance of this versatile chemical entity. For example, studies have shown that ultra-low concentrations of 2-benzimidazol-1-yl-acetic acid can enhance the cryoresistance of bull and horse semen, suggesting a protective effect on cell membranes. scispace.comagrobiology.ru

Detailed Research Findings

Derivative ClassSynthesis HighlightsKey FindingsPotential Applications
Hydrazide DerivativesSynthesized from the corresponding esters of this compound. ajrconline.orgajabs.orgServe as versatile intermediates for the synthesis of various heterocyclic compounds. ajrconline.orgAntimicrobial, anti-inflammatory agents. ajabs.org
Schiff BasesFormed by the condensation of hydrazide derivatives with various aldehydes. mdpi.comExhibit a range of biological activities and can be cyclized to form other heterocyclic systems. mdpi.comAntimicrobial, anticancer agents. nih.gov
Oxadiazole and Thiadiazole DerivativesSynthesized from hydrazide derivatives through cyclization reactions. ajrconline.orgmdpi.comShow potent antimicrobial and anticancer activities. nih.govDevelopment of new therapeutic agents. nih.gov
Pyrrole (B145914) DerivativesSynthesized through heterocyclization of Schiff bases. ajabs.orgMerging pyrrole and benzimidazole moieties may enhance drug activity. ajabs.orgPotential for new therapeutic compounds with enhanced biological activity. ajabs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1331417 Benzoimidazol-1-yl-acetic acid CAS No. 40332-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSZBKDUTWXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355551
Record name Benzoimidazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-16-9
Record name Benzoimidazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzoimidazol 1 Yl Acetic Acid and Its Derivatives

Strategies for the Construction of the Benzimidazole (B57391) Core in Benzoimidazol-1-yl-acetic Acid Synthesis

The formation of the bicyclic benzimidazole system, composed of fused benzene (B151609) and imidazole (B134444) rings, is the foundational step in synthesizing the target compound. researchgate.net Various strategies have been developed, ranging from classical condensation reactions to more advanced and rearrangement-based methods.

Cyclocondensation Reactions with o-Phenylenediamine (B120857) Derivatives

The most traditional and widely employed method for constructing the benzimidazole core is the cyclocondensation of an o-phenylenediamine derivative with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative). researchgate.netmdpi.com This approach, often referred to as the Phillips-Ladenburg reaction, involves heating the reactants, sometimes in the presence of a strong acid. rsc.org

The reaction between o-phenylenediamine and various aldehydes is one of the most direct methods for preparing 2-substituted benzimidazoles. semanticscholar.org The process involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. mdpi.com A variety of catalysts and reaction conditions have been developed to improve yields, reduce reaction times, and promote milder conditions. These include the use of catalysts like p-toluenesulfonic acid, cobalt nanocomposites, and various solid-supported acids. nih.gov

Below is a table summarizing various catalytic systems used for the cyclocondensation of o-phenylenediamine with aldehydes.

Catalyst/ReagentAldehyde TypeConditionsKey Advantages
p-Toluenesulfonic acidAromaticGrinding, solvent-freeShort reaction time, high efficiency, simple isolation. nih.gov
Cobalt NanocompositeAromaticOne-potBroad substrate scope, high yields, catalyst is recyclable. nih.gov
H2SO4@HTC(II)Aromatic-Moderate to excellent yields. nih.gov
Au/TiO2Aromatic, Heterocyclic, AliphaticAmbient conditions, CHCl3:MeOHMild conditions, no additives or oxidants required, catalyst is reusable. mdpi.com
ZnO-NPsAromaticBall-milling, solvent-freeShort reaction times, high efficiency, recyclable catalyst. semanticscholar.org

Advanced Ring Closure Methods for Benzimidazole Formation

Modern synthetic chemistry has introduced more sophisticated methods for benzimidazole ring closure that offer advantages over classical condensations. nih.gov These advanced strategies include transition-metal-catalyzed reactions, oxidative cyclizations, and annulation protocols. lenus.iekingston.ac.uk

Transition metal catalysts, particularly those based on copper and palladium, are effective in promoting the intramolecular N-arylation of amidines to form the benzimidazole ring. nih.gov For instance, copper(I) iodide (CuI) can be used to catalyze the cyclization of o-haloarylamidines. nih.gov Another approach involves the dehydrogenative coupling of anilines, which has seen significant progress over the last two decades. nih.gov

Metal-free oxidative transformations have also gained prominence. These methods often utilize reagents like hypervalent iodine or even elemental iodine under basic conditions to facilitate the cyclization of imines formed from o-phenylenediamines and aldehydes. nih.govorganic-chemistry.org Furthermore, sustainable protocols using photochemical, electrochemical, and thermal methods are increasingly being developed to avoid the use of metal catalysts. nih.gov

Rearrangement-Based Synthetic Approaches to Benzimidazole Scaffolds

An alternative and elegant strategy for constructing the benzimidazole core involves molecular rearrangements of other heterocyclic systems. rsc.org A notable example is the rearrangement of quinoxalin-2(1H)-ones into benzimidazole derivatives. rsc.org This method allows for the substituents on the benzene ring of the quinoxalinone to be transferred directly to the benzene portion of the resulting benzimidazole. rsc.org The key step in this process is often the formation of a spiro-intermediate which subsequently rearranges to the thermodynamically stable benzimidazole system. rsc.org

Another rearrangement approach is the ring contraction of benzodiazepines. researchgate.net Certain 1,5-benzodiazepines, when treated under basic conditions, can undergo a ring contraction to afford benzimidazole derivatives. researchgate.net This method provides a unique pathway to the benzimidazole scaffold from a larger seven-membered ring system.

Approaches for the Introduction of the Acetic Acid Moiety at the N1-Position

Once the benzimidazole ring is formed, the next critical step is the installation of the acetic acid group at one of the ring's nitrogen atoms. The N1 position is typically targeted for this functionalization.

N-Alkylation Reactions Utilizing Haloacetates

The most direct and common method for introducing the acetic acid side chain is through the N-alkylation of a pre-formed benzimidazole ring with a haloacetate ester, such as ethyl or methyl chloroacetate (B1199739) or bromoacetate. researchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the haloacetate, displacing the halide ion.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base. researchgate.net The base, commonly anhydrous potassium carbonate, deprotonates the N-H of the benzimidazole, increasing its nucleophilicity and facilitating the reaction. researchgate.netsciforum.net This process yields the corresponding ester of this compound. A variety of N-alkylated benzimidazole derivatives have been synthesized using this reliable method. nih.govresearchgate.net

Esterification and Subsequent Hydrolysis Strategies

The N-alkylation with haloacetates directly produces an ester, namely ethyl or methyl (1H-benzimidazol-1-yl)acetate. To obtain the final target compound, this compound, this ester must be hydrolyzed. beilstein-journals.org

Hydrolysis can be achieved under either acidic or basic conditions. Acidic hydrolysis, for example, can be performed by heating the ester in the presence of an aqueous acid like hydrochloric acid (HCl). sciforum.netbeilstein-journals.org This process cleaves the ester bond, yielding the carboxylic acid and the corresponding alcohol (e.g., ethanol (B145695) or methanol). Following the reaction, the desired this compound can be isolated, often by evaporation of the solvent or by precipitation. sciforum.net Basic hydrolysis is also an effective method for this transformation. researchgate.net

Diversification and Functionalization of this compound Derivatives

The chemical reactivity of the this compound scaffold allows for extensive modification at several key positions. These functionalizations are crucial for tuning the molecule's properties and for the synthesis of more complex chemical entities. The primary sites for diversification include the C2-position of the imidazole ring, the benzene moiety, and the carboxylic acid group itself.

The C2 position of the benzimidazole ring is a common site for introducing substituents to create diverse derivatives. A prevalent strategy involves synthesizing the 2-substituted benzimidazole core first, followed by N-alkylation with an acetic acid precursor. rjpbcs.com This two-step approach typically begins with the condensation reaction of an o-phenylenediamine with various carboxylic acids or aldehydes. researchgate.netjapsonline.com For example, reacting o-phenylenediamine dihydrochloride (B599025) with acetic acid under reflux yields 2-methylbenzimidazole. japsonline.com This intermediate can then be reacted with chloroacetic acid to afford 2-methyl-benzoimidazol-1-yl-acetic acid. rjpbcs.com This method allows for the incorporation of a wide range of alkyl or aryl groups at the C2 position.

Another approach involves the condensation of o-phenylene diamine with compounds like ethyl 2-thionyl-pyruvate or hydrazidoyl derivatives in acetic acid to prepare various 2-substituted benzimidazoles, which can then be further functionalized. mjcce.org.mk

Starting MaterialReagent for C2-SubstitutionC2-Substituted IntermediateReference
o-phenylenediamineAcetic Acid2-methylbenzimidazole japsonline.com
o-phenylenediamineSubstituted Benzaldehydes2-aryl-benzimidazoles rjpbcs.com
o-phenylenediaminePhenoxyacetic Acid2-(phenoxymethyl)-1H-benzimidazole researchgate.net

Functionalization of the benzene portion of the benzimidazole ring is typically achieved by using appropriately substituted o-phenylenediamines as starting materials. This synthetic strategy allows for the precise placement of various functional groups, such as halogens or piperazine (B1678402) moieties, onto the final benzimidazole structure.

For instance, the synthesis of fluorinated benzimidazole derivatives often starts with a substituted precursor like 5-Chloro-4-fluoro-2-nitrobenzenamine. nih.gov Through a series of reactions including nucleophilic substitution with N-ethylpiperazine and reduction of the nitro group, a diamine intermediate, 4-(4-ethylpiperazin-1-yl)-5-fluorobenzene-1,2-diamine, is formed. nih.gov This substituted diamine can then be cyclized with various aromatic aldehydes to yield benzimidazole derivatives with specific modifications on the benzene ring, such as 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole. nih.gov This "from-the-ground-up" approach is highly effective for creating derivatives with tailored electronic and steric properties.

Substituted o-phenylenediamine PrecursorResulting Benzene Moiety SubstitutionReference
4-(4-ethylpiperazin-1-yl)-5-fluorobenzene-1,2-diamine5-fluoro, 6-(4-ethylpiperazin-1-yl) nih.gov

The carboxylic acid group of this compound is a key handle for derivatization. A common and important transformation is its conversion into the corresponding acid hydrazide, also known as an acetohydrazide. This is typically accomplished through a two-step process starting from the benzimidazole core. First, the benzimidazole is reacted with an ester like ethyl chloroacetate to form the ethyl ester derivative, such as ethyl (benzoimidazol-1-yl)acetate. researchgate.net

The subsequent step is hydrazinolysis, where the resulting ester is treated with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is often carried out by refluxing the ester with hydrazine hydrate (99%) in an alcoholic solvent like ethanol. researchgate.net The completion of the reaction can be monitored using thin-layer chromatography (TLC). This process effectively converts the ester into the highly reactive 2-(1H-benzoimidazol-1-yl)acetohydrazide, a crucial intermediate for further synthesis. researchgate.net

The hydrazide derivatives obtained from this compound are valuable precursors for the synthesis of Schiff bases, also known as hydrazones. These compounds are formed through the condensation reaction between the terminal amine group of the acetohydrazide and the carbonyl group of an aldehyde or ketone. medcraveonline.comresearchgate.net

The reaction is typically performed by refluxing the acetohydrazide with various aromatic or substituted aldehydes in a solvent such as methanol (B129727) or ethanol. medcraveonline.comnih.gov Often, a catalytic amount of acid, like a few drops of glacial acetic acid, is added to facilitate the reaction. medcraveonline.com The progress of the reaction can be monitored by TLC. medcraveonline.com Upon completion, the product often precipitates from the solution upon cooling or addition to ice-cold water. medcraveonline.com This methodology allows for the synthesis of a diverse library of Schiff bases by varying the aldehyde component. medcraveonline.comresearchgate.net

Hydrazide PrecursorAldehydeReaction ConditionsReference
2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide9-anthraldehydeMethanol, Acetic Acid (cat.), Reflux medcraveonline.com
2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide3-hydroxybenzaldehydeMethanol, Acetic Acid (cat.), Reflux medcraveonline.com
Substituted acetohydrazidesVarious Aromatic AldehydesNot specified researchgate.net

The acetohydrazide and Schiff base derivatives of this compound are versatile platforms for constructing new heterocyclic rings, significantly expanding the chemical diversity of the core structure.

Oxadiazoles (B1248032): The 1,3,4-oxadiazole (B1194373) ring system can be synthesized from the acetohydrazide precursor through cyclodehydration reactions. nih.gov One common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govatmiyauni.ac.in Another route involves reacting the hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH) to form an intermediate which can then be cyclized. mdpi.com The intra-cyclization of diacylhydrazide intermediates, formed by reacting the hydrazide with compounds like acetic anhydride (B1165640), is also a viable pathway. atmiyauni.ac.in

Triazoles: Several methods exist for converting the acetohydrazide derivatives into 1,2,4-triazoles. A frequent approach involves reacting the acetohydrazide with phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate then undergoes ring closure in an alkaline medium, such as sodium hydroxide, to yield the corresponding 4-phenyl-5-thiol-1,2,4-triazole derivative. researchgate.netnih.govuobaghdad.edu.iq Alternatively, the hydrazide can be reacted with carbon disulfide and KOH to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate to produce a 4-amino-5-thiol-1,2,4-triazole. uobaghdad.edu.iq

Pyrrole-2-ones: Pyrrole-2-ones, also known as pyrrolin-2-ones, represent another class of heterocycles that can be synthesized from this compound derivatives. The synthesis often proceeds via the Schiff bases derived from the corresponding hydrazide. These Schiff bases can undergo a heterocyclization reaction with maleic anhydride to afford the desired 2H-pyrrole-2-one derivatives. researchgate.net

DerivativeReagents for AnnulationResulting HeterocycleReference
AcetohydrazideSubstituted Carboxylic Acids / POCl₃1,3,4-Oxadiazole nih.govatmiyauni.ac.in
Acetohydrazide1. Phenyl isothiocyanate; 2. NaOH1,2,4-Triazole-thiol researchgate.netnih.gov
Schiff BaseMaleic Anhydride2H-Pyrrole-2-one researchgate.net

Modern Synthetic Protocols in this compound Chemistry

Modern synthetic chemistry emphasizes efficiency, sustainability, and mild reaction conditions. In the context of this compound and its precursors, several advanced protocols have been developed. These include the use of novel catalysts, solvent-free conditions, and microwave-assisted synthesis.

For the synthesis of the core 2-substituted benzimidazole ring, which is often the precursor to the final acetic acid derivative, protocols have been developed that operate under solvent-free "grinding" conditions using p-toluenesulfonic acid as an efficient catalyst. nih.gov Another modern approach employs nanocomposites, such as Al₂O₃/CuI/PANI, as reusable catalysts for the condensation reaction, which proceeds under mild conditions with high yields. nih.gov

Microwave irradiation has also been utilized to accelerate reactions, such as in the synthesis of substituted 1,2,4-triazol-3-ones, demonstrating a significant reduction in reaction times. scispace.com Furthermore, the development of fully heterogeneous synthetic strategies, for example in the synthesis of related pyrrole-2-acetic acid derivatives, highlights a move towards more environmentally friendly processes that simplify purification and allow for catalyst recycling. scispace.com These modern methodologies offer significant advantages over classical synthetic routes in terms of efficiency, cost-effectiveness, and environmental impact.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives, proving to be an effective technique for promoting reactions, sometimes even in solvent-free conditions. arkat-usa.org The primary advantage of microwave heating lies in its efficiency, offering reduced reaction times, improved yields, and enhanced purity of products, all while being more energy-efficient and environmentally friendly. eurekaselect.com

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. eurekaselect.com Under microwave irradiation, this core reaction can be significantly optimized. For instance, the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation provides benzimidazole derivatives in high yields and within short reaction times, avoiding the need for a catalyst. tandfonline.com

Further derivatization, such as the synthesis of ester and hydrazide derivatives of the initial benzimidazole products, can also be efficiently carried out using microwave heating. tandfonline.com A practical example involves the alkylation of 2-substituted benzimidazoles with methyl α-bromoacetate in acetone, which proceeds rapidly under microwave irradiation (300 W, 85°C for 7 minutes) to yield the corresponding methyl acetate (B1210297) derivatives. tandfonline.com

Solvent-free, or solid-phase, microwave synthesis is another green chemistry approach that has been successfully employed. mdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under solvent-free microwave conditions. This method drastically reduces reaction times from hours to minutes and significantly increases yields. mdpi.com

The table below summarizes representative examples of microwave-assisted synthesis of benzimidazole derivatives.

Starting MaterialsReagentsConditionsProductReaction TimeYield (%)Reference
4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochloridesMethanol or solvent-freeMicrowave Irradiation2-substituted-5,6-dichlorobenzimidazolesShortGood tandfonline.com
2-substituted-5,6-dichlorobenzimidazolesMethyl-α-bromoacetate, K₂CO₃Acetone, Microwave (300W, 85°C)Methyl [2-substituted-5,6-dichloro-1H-benzimidazol-1-yl] acetate7 minGood tandfonline.com
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free, Microwave1,2-disubstituted benzimidazole5 min99.9 mdpi.com
o-Phenylene diamine, Formic acidNoneDomestic Microwave OvenBenzimidazoleNot specifiedNot specified

Catalyst-Mediated Synthetic Routes

Catalysts play a crucial role in the synthesis of benzimidazole derivatives, often enabling reactions to proceed under milder conditions and with greater selectivity. A wide array of catalysts, including acid catalysts, nanomaterials, and phase-transfer catalysts, have been explored for these transformations.

Acid Catalysis: Brønsted and Lewis acids are commonly used to catalyze the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. For example, a Brønsted acidic ionic liquid gel has been demonstrated as an efficient, recyclable heterogeneous catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. acs.org This method offers high yields and a simple work-up procedure. acs.org Other acid catalysts like p-toluenesulfonic acid have been used under grinding and solvent-free conditions to produce 1,2-disubstituted benzimidazoles efficiently. rsc.orgnih.gov

Nanomaterial Catalysis: In recent years, nanocatalysts have gained attention due to their high surface area and catalytic activity. Nano-Fe₂O₃ has been used as an effective catalyst for the synthesis of benzimidazoles from 1,2-diaminobenzenes and substituted aromatic aldehydes in an aqueous medium. rsc.orgnih.gov This method is advantageous due to its high efficiency, short reaction times, and the recyclability of the catalyst. rsc.orgnih.gov Similarly, ZnO nanoparticles have been employed for the synthesis of benzimidazoles from 1,2-benzenediamine and various aldehydes using a ball-milling technique under solvent-free conditions, which also allows for catalyst recycling. rsc.org

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is particularly useful for reactions involving reactants in different phases, such as the N-alkylation of benzimidazoles. The alkylation of (1H-benzimidazol-2-yl) acetic acid esters with various alkylating agents can be performed under PTC conditions. researchgate.net For instance, the N-methylation of 2-substituted benzimidazoles has been achieved in high yields using triethylbenzylammonium chloride as the phase-transfer catalyst with anhydrous potassium carbonate as the base. researchgate.net However, it was noted that attempting to methylate (1H-benzimidazol-2-yl)-acetic acid directly with dimethyl sulphate under similar phase transfer conditions led to a decarboxylated N-methyl derivative, 1,2-dimethyl-1H-benzimidazole, rather than the desired acetic acid derivative. researchgate.net This highlights the importance of substrate choice and reaction conditions in catalyst-mediated transformations.

The following table provides examples of catalyst-mediated synthetic routes for benzimidazole derivatives.

Starting MaterialsCatalystConditionsProductYield (%)Reference
o-phenylenediamine, AldehydesBrønsted acidic ionic liquid gelSolvent-free, 130°C2-substituted benzimidazolesHigh acs.org
1,2-diaminobenzenes, Aromatic aldehydesNano-Fe₂O₃ (10 mol%)Aqueous medium2-substituted benzimidazolesHigh rsc.orgnih.gov
o-phenylenediamines, Aldehydesp-toluenesulfonic acidGrinding, solvent-free1,2-disubstituted benzimidazolesNot specified rsc.orgnih.gov
(1H-benzimidazol-2-yl) acetic acid estersPhase-transfer catalystAlkylating agents(1-alkyl-1H-benzimidazol-2-yl)-acetic acid estersNot specified researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzoimidazol 1 Yl Acetic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For Benzoimidazol-1-yl-acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the acetic acid side chain, the proton on the C2 carbon of the imidazole (B134444) ring, and the acidic proton of the carboxyl group.

The aromatic region would typically display complex multiplets for the four protons on the benzene (B151609) ring. The methylene protons adjacent to the nitrogen atom and the carbonyl group would appear as a singlet, and its chemical shift would be influenced by the electronegativity of the neighboring atoms. The proton at the C2 position of the imidazole ring is expected to be a singlet at a downfield chemical shift. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a very downfield position.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (4H)7.20 - 7.80Multiplet
Methylene Protons (-CH₂-)~5.00Singlet
Imidazole Proton (C2-H)~8.00Singlet
Carboxylic Acid Proton (-COOH)>10.0Broad Singlet

Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the carbonyl carbon of the acetic acid group at a significantly downfield position. The carbons of the benzimidazole ring will appear in the aromatic region, with the C2 carbon being particularly deshielded due to its position between two nitrogen atoms. The methylene carbon will resonate in the aliphatic region. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. arabjchem.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (-C=O)~170
Imidazole Carbon (C2)~145
Aromatic Carbons (C3a, C7a)~135-143
Aromatic Carbons (C4, C5, C6, C7)~110-125
Methylene Carbon (-CH₂-)~45

Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would be used to unambiguously assign each proton signal to its corresponding carbon atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. rsc.orgresearchgate.netresearchgate.net

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C=N stretching of the imidazole ring would likely appear in the 1620-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Carbonyl C=OStretching1700-1725
Imidazole C=NStretching1620-1640
Aromatic C=CStretching1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which helps in confirming the molecular formula. rsc.org

The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound could include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 131, or the cleavage of the entire acetic acid side chain. nih.gov

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

While NMR, IR, and MS provide crucial information about the connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com

By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed electron density map of the molecule. From this map, the exact positions of all non-hydrogen atoms can be determined, providing accurate bond lengths, bond angles, and torsional angles. This technique can also reveal information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. mdpi.com

Chromatographic Methodologies for Compound Analysis and Isolation

Chromatographic techniques are indispensable in the research and development of novel compounds, providing robust methods for the separation, identification, and purification of substances. In the context of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve as critical analytical tools. These methods are routinely employed to ensure the purity of the final compound, quantify its presence in various matrices, and monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it an ideal choice for separating the target compound from starting materials, by-products, and degradation products.

A typical HPLC method for the analysis of this compound and related benzimidazole derivatives utilizes a reversed-phase approach. researchgate.netnih.gov In this mode, a nonpolar stationary phase, such as a C8 or C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjchr.org The pH of the aqueous buffer can be adjusted to control the ionization state of this compound, thereby influencing its retention time. For instance, using an acetate (B1210297) buffer at a pH of 4.5 can ensure consistent and reproducible retention of the acidic analyte. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is commonly performed using a UV detector, as the benzimidazole ring system exhibits strong absorbance in the ultraviolet region. researchgate.netnih.gov The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the compound, which for many benzimidazole derivatives falls in the range of 254 nm to 290 nm. nih.gov

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This includes demonstrating the method's linearity, accuracy, precision, and specificity. researchgate.netnih.gov Linearity is assessed by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A high correlation coefficient (typically >0.999) indicates a linear relationship. researchgate.net Accuracy is determined by spiking a sample matrix with a known amount of the compound and measuring the recovery, with typical recoveries for benzimidazole derivatives being in the range of 99-101%. researchgate.netresearchgate.net Precision is evaluated by repeatedly analyzing the same sample, with the relative standard deviation (RSD) of the peak areas being a measure of the method's repeatability. google.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jchr.org
Mobile Phase A: Acetate buffer (pH 4.5) / B: Acetonitrile (Gradient elution) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm nih.gov
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of the synthesis of this compound. nih.govderpharmachemica.com It allows for the qualitative assessment of a reaction mixture, providing a quick snapshot of the consumption of starting materials and the formation of the desired product and any by-products.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. For benzimidazole derivatives, mixtures of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate are frequently used. nih.govderpharmachemica.com The ratio of these solvents can be adjusted to optimize the separation, with different ratios being used for different derivatives. derpharmachemica.com For instance, a 3:5 mixture of ethyl acetate and n-hexane has been reported for the TLC analysis of some benzimidazole compounds. nih.gov

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. Since this compound contains a chromophore, it can often be visualized under UV light, typically at 254 nm, where it will appear as a dark spot against a fluorescent background. nih.gov To enhance visualization, especially for compounds with weak UV absorbance or to differentiate between spots, various staining reagents can be employed. A common stain for benzimidazole derivatives is a p-anisaldehyde solution, which, upon heating, can produce colored spots. nih.gov Other visualization agents like iodine vapors can also be used. nih.gov

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a prominent product spot. TLC is also invaluable for screening different reaction conditions and for the preliminary identification of fractions during column chromatography purification. nih.gov

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

ParameterCondition
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase Ethyl acetate / n-Hexane (e.g., 3:5 v/v) nih.gov or Chloroform / Methanol (e.g., 9:1 v/v) derpharmachemica.com
Visualization UV light (254 nm) nih.gov, p-Anisaldehyde stain with heating nih.gov
Application Monitoring reaction progress, screening fractions

Pharmacological Investigations and Biological Activities of Benzoimidazol 1 Yl Acetic Acid Derivatives

Research on Anticancer Properties and Antitumor Activity

The quest for novel and effective anticancer agents has led to the exploration of various benzimidazole (B57391) derivatives, which have demonstrated promising results in preclinical studies. nih.govnih.gov Their multifaceted mechanisms of action make them attractive candidates for further development in cancer therapy. rsc.org

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of benzoimidazol-1-yl-acetic acid derivatives against a wide array of human cancer cell lines. These in vitro assays are crucial for identifying promising compounds and elucidating their potency and selectivity.

For instance, one study synthesized a novel benzimidazole derivative, se-182, and assessed its anticancer activity against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. The compound exhibited significant, dose-dependent cytotoxic effects across all tested cell lines, with particularly high activity against HepG2 and A549 cells, showing IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org

Another investigation of imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxic activity against 60 different human cancer cell lines, with GI₅₀ values ranging from 0.43 to 7.73 μmol/L. nih.gov Notably, these compounds displayed no cytotoxicity in normal human embryonic kidney (HEK-293) cells, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, a series of benzimidazole-acridine derivatives were synthesized and tested against K562 leukemia and HepG-2 hepatocellular carcinoma cells, demonstrating strong cytotoxic effects with IC₅₀ values of 2.68 and 8.11 μmol/L, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound/DerivativeCancer Cell Line(s)IC₅₀/GI₅₀ Value(s)Reference
se-182HepG2 (Liver Carcinoma)15.58 µM jksus.org
se-182A549 (Lung Carcinoma)15.80 µM jksus.org
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)60 Human Cancer Cell Lines0.43 - 7.73 µmol/L nih.gov
Benzimidazole-acridine derivative (8I)K562 (Leukemia)2.68 µmol/L nih.gov
Benzimidazole-acridine derivative (8I)HepG-2 (Hepatocellular Carcinoma)8.11 µmol/L nih.gov

Mechanisms of Action in Anticancer Activity, including Apoptosis Induction

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. researchgate.net

Several studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain benzimidazole derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govfrontiersin.org The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

One study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that the most potent compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com Another investigation into benzimidazole/1,2,3-triazole hybrids revealed that the lead compounds promoted apoptosis by activating caspase-3, caspase-8, and Bax, while down-regulating Bcl-2. frontiersin.org The targeting of inhibitor of apoptosis (IAP) proteins is another promising strategy, as their overexpression is a common oncogenic event. nih.gov

Topoisomerase Inhibition Studies (e.g., Topo II Catalytic Inhibition)

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Their inhibition can lead to DNA damage and ultimately, cell death, making them a key target for anticancer drugs. nih.gov

Bis-benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov The flexible nature of the bis-benzimidazole ring allows it to bind with high affinity to DNA, altering its conformation and preventing the formation of the cleavable complex necessary for enzyme function. nih.gov

Specifically, some acridine-thiosemicarbazone derivatives have shown interesting inhibition of topoisomerase IIα. nih.gov Research has also demonstrated that certain bisbenzimidazoles containing a terminal alkyne are effective and selective inhibitors of bacterial topoisomerase I, suggesting that structural modifications can influence target specificity. nih.gov

Molecular Targeting in Oncological Pathways

The development of targeted cancer therapies, a cornerstone of precision medicine, focuses on specific molecules involved in cancer cell growth and survival. nih.govnih.gov Benzimidazole derivatives have been shown to interact with and inhibit various molecular targets within oncological pathways.

One key target is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose overexpression is implicated in several cancers. frontiersin.org Novel benzimidazole/1,2,3-triazole hybrids have been designed as EGFR inhibitors, with some compounds showing greater potency than the established drug erlotinib. frontiersin.org Similarly, a new class of benzimidazole-based derivatives has been developed with potential dual inhibition of EGFR and BRAFV600E, another protein kinase involved in cancer development. nih.gov

Other molecular targets for benzimidazole derivatives include:

Microtubules: Certain derivatives act as microtubule inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Androgen Receptor (AR): Galeterone, a benzimidazole derivative, functions as an AR antagonist, disrupting androgen signaling in prostate cancer. nih.gov

Poly (ADP-ribose) polymerase (PARP): Some benzimidazole compounds inhibit PARP, an enzyme involved in DNA repair. nih.gov

Research on Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. ontosight.ai

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of benzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Studies have shown that these compounds can be effective against various bacterial strains. For example, a series of new pyrazolo-benzimidazole hybrid Mannich bases were found to be more active against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli than the reference drugs metronidazole (B1676534) and nitrofurantoin. nih.gov

In another study, a synthesized benzimidazole derivative (compound 6c) showed potent activity against a TolC mutant strain of E. coli. nih.gov While it was less effective against wild-type strains with intact efflux systems, its combination with colistin (B93849) partially restored its antibacterial activity against several Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.govmutah.edu.jo This synergistic effect suggests a potential strategy to overcome bacterial resistance. nih.gov

Furthermore, research on N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro- 1H-pyrazol-3-yl) benzenamine analogs revealed that compounds with electron-withdrawing groups displayed superior antimicrobial activities. nih.gov One derivative, in particular, showed better activity against Micrococcus luteus and E. coli and comparable activity to the standard against S. aureus, S. epidermidis, B. cereus, A. niger, and A. fumigatus. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial Strain(s)Activity/MIC ValueReference
Pyrazolo-benzimidazole hybrid Mannich bases (5a-g)S. aureus, E. faecalis, E. coli, P. aeruginosaMore active than metronidazole and nitrofurantoin nih.gov
Compound 6c (in combination with colistin)E. coli, K. pneumoniae, A. baumannii, P. aeruginosaMIC range: 8-16 µg/mL nih.govmutah.edu.jo
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)M. leutus, E. coliBetter activity than other tested derivatives nih.gov
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)S. aureus, S. epidermidis, B. cereusComparable activity to standard nih.gov

Antifungal Efficacy Against Fungal Strains

Derivatives of this compound have demonstrated notable antifungal properties against a variety of fungal strains. The benzimidazole core is a key pharmacophore that contributes to this activity, and substitutions on this core can significantly modulate the antifungal potency. researchgate.net

In one study, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides were synthesized and evaluated for their antifungal activity. Several of these compounds displayed significant inhibitory effects against Aspergillus niger, with a minimum inhibitory concentration (MIC) value of 3.12 μg/ml. nih.gov One particular derivative from this series also exhibited potent activity against a broader range of both bacterial and fungal strains at the same MIC, highlighting its potential as a broad-spectrum antimicrobial agent. nih.gov

Another study focused on the synthesis of 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, which were found to exhibit the most potent antifungal activities among the tested compounds. nih.govresearchgate.net These findings suggest that the length of the alkyl chain at the N1 position of the benzimidazole ring can influence antifungal efficacy. Generally, benzimidazole derivatives have shown better antifungal activities compared to their benzotriazole (B28993) counterparts. nih.govresearchgate.net Some of these synthesized compounds were effective against fluconazole (B54011) and itraconazole-resistant Candida species such as C. albicans, C. krusei, and C. tropicalis. nih.gov

Furthermore, research into novel benzimidazole derivatives containing chrysanthemum acid moieties revealed good inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum in vitro. researchgate.net Specifically, the fungicidal activity of compound 8a against B. cinerea was comparable to the standard drug thiabendazole (B1682256), and it was twice as active against S. sclerotiorum. researchgate.net Another compound, 9e, demonstrated the most potent inhibitory activity against both fungi, being almost twice as potent as thiabendazole. researchgate.net The development of resistance to benzimidazole fungicides by B. cinerea has been noted, which underscores the importance of developing new derivatives. researchgate.net

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were also synthesized and evaluated. Among them, compounds 7, 8, 9, and 11 were identified as highly potent antibacterial and antifungal agents, with an MIC of 0.027 µM/ml against both Gram-positive and Gram-negative bacteria as well as fungal species. nih.gov

The table below summarizes the antifungal activity of selected this compound derivatives.

Derivative TypeFungal Strain(s)Key FindingsReference(s)
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazidesAspergillus niger and other strainsMIC of 3.12 μg/ml against A. niger. One compound showed broad-spectrum activity. nih.gov
1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazoleCandida albicans, C. krusei, C. tropicalis, Cryptococcus neoformansExhibited the best antifungal activities among tested compounds, effective against resistant Candida species. nih.govresearchgate.net
Benzimidazole derivatives with chrysanthemum acid moietiesBotrytis cinerea, Sclerotinia sclerotiorumCompound 8a was as active as thiabendazole against B. cinerea and twice as active against S. sclerotiorum. Compound 9e was twice as potent as thiabendazole against both. researchgate.net
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesVarious fungal speciesCompounds 7, 8, 9, and 11 showed high potency with an MIC of 0.027 µM/ml. nih.gov

Antiviral Activity and Viral Replication Inhibition

The benzimidazole scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Derivatives of this compound have been investigated for their ability to inhibit the replication of a wide range of viruses.

Research has shown that substituted benzimidazole derivatives can act as reverse transcriptase inhibitors, targeting HIV-1 replication. nih.gov Certain N1-aryl-benzimidazol-2-one derivatives have demonstrated greater potency than the standard drug nevirapine. nih.gov Additionally, some sulfone derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

A broad screening of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, with various substituents at position 1, revealed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral spectrum of these derivatives also includes activity against other RNA and DNA viruses such as Poliovirus, Vesicular Stomatitis Virus, Reo-1, Herpes Simplex Virus type 1 (HSV-1), and Vaccinia Virus. nih.gov

Furthermore, a study on benzimidazole derivatives bearing a 1,3,5-triazine (B166579) group found that two compounds, 8a and 8b, were the most active antiherpetic agents against HSV-1, with EC50 concentrations of 2.9 and 3.4 mg/ml, respectively. iaea.org

The table below presents the antiviral activity of selected this compound derivatives.

Derivative TypeVirus(es)Key FindingsReference(s)
Substituted benzimidazole derivativesHIV-1Act as reverse transcriptase inhibitors. Some derivatives are more potent than nevirapine. nih.gov
2-[(Benzotriazol-1/2-yl)methyl]benzimidazolesRSV, BVDV, YFV, CVB2, Poliovirus, VSV, Reo-1, HSV-1, Vaccinia VirusPotent activity against RSV (EC50 as low as 20 nM). Moderate activity against BVDV, YFV, and CVB2. nih.gov
Benzimidazole derivatives with a 1,3,5-triazine groupHSV-1Compounds 8a and 8b were the most active, with EC50 values of 2.9 and 3.4 mg/ml. iaea.org

Antitubercular Activity Assessment

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents, owing to their structural similarity to purines which allows them to interfere with the biosynthesis of nucleic acids and proteins in bacteria. nih.gov

Several studies have highlighted the in vitro antitubercular activity of various this compound derivatives against Mycobacterium tuberculosis. For instance, a series of benzimidazolium salts were tested, and one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h), exhibited antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml against the H37Rv strain. nih.gov Molecular docking studies suggested that this compound could potentially inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. nih.gov

Other research has shown that 1H-benzo[d]imidazole derivatives can be effective against M. tuberculosis at nanomolar concentrations with low toxicity to human cells. nih.gov These compounds have been found to be active against intracellular M. tuberculosis and target the MmpL3 protein, which is essential for the transport of mycolic acid precursors and the formation of the mycobacterial outer membrane. nih.gov

Furthermore, a study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides identified several compounds with in vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov In vivo studies in mice further supported their potential, and investigations into their mechanism of action revealed inhibitory effects on crucial mycobacterial enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

The table below summarizes the antitubercular activity of selected this compound derivatives.

Derivative TypeM. tuberculosis Strain(s)Key FindingsReference(s)
Benzimidazolium saltsH37RvCompound 7h showed activity with an MIC of 2 μg/ml, potentially by inhibiting the InhA enzyme. nih.gov
1H-benzo[d]imidazole derivativesH37Rv and intracellular M. tuberculosisActive at nanomolar concentrations, targeting the MmpL3 protein. nih.gov
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesH37RvShowed in vitro and in vivo activity, inhibiting key mycobacterial enzymes. nih.gov
5-ethoxy-benzimidazole derivativesH37RvCompounds IVa, IVc, and IVd showed significant activity with MIC values ranging from 0.8 to 12.5 μg/mL. sciforum.net
N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide derivativesH37RvCompounds 4a, 4b, and 4g exhibited good activity with MIC values of 1.6 μg/ml. gjpb.de

Antiparasitic and Anthelmintic Investigations

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic and anthelmintic drugs. mdpi.com Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of parasites.

In one study, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized and tested for their anthelmintic activity. nih.gov Several of these compounds demonstrated high efficacy against Trichinella spiralis in vitro, with some showing 96.0% to 100% efficacy. nih.gov Against Syphacia obvelata in vivo, these derivatives were less active than albendazole (B1665689) but showed comparable efficacy to piperazine at a lower concentration. nih.gov

Another investigation focused on the in vitro activity of 1H-benzimidazole derivatives against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov Many of the tested compounds were more active against the protozoa than the standard drugs metronidazole and albendazole. nih.gov However, none were as potent as albendazole against T. spiralis. nih.gov Interestingly, while some derivatives inhibited tubulin polymerization, a known mechanism of action for benzimidazoles, these were not the most potent antiparasitic compounds in this particular study. nih.gov

The table below summarizes the antiparasitic and anthelmintic activity of selected this compound derivatives.

Derivative TypeParasite(s)Key FindingsReference(s)
Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acidsTrichinella spiralis, Syphacia obvelataHigh in vitro efficacy (96-100%) against T. spiralis. Less active than albendazole against S. obvelata in vivo. nih.gov
1H-benzimidazole derivativesGiardia lamblia, Entamoeba histolytica, Trichinella spiralisMore active against protozoa than metronidazole and albendazole. Less active against T. spiralis than albendazole. nih.gov
2-(4-substituted phenyl)-1H-benzimidazole derivativesProtozoaBenzimidazole compounds inhibit the biosynthesis of ergosterol, a key component of protozoan cell membranes. researchgate.net

Research on Anti-inflammatory Effects

Modulation of Pro-inflammatory Mediators and Cytokines

Benzimidazol-1-yl-acetic acid derivatives have been investigated for their anti-inflammatory properties, with a focus on their ability to modulate key mediators and cytokines involved in the inflammatory cascade. The benzimidazole scaffold is recognized as a valuable pharmacophore for developing analgesic and anti-inflammatory agents. nih.gov

Research has shown that certain benzimidazole derivatives can influence the expression of pro-inflammatory cytokines. While specific studies focusing solely on the modulation of cytokines by this compound are limited, the broader class of benzimidazole derivatives has been shown to interact with various targets involved in inflammation, including specific cytokines. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes that produce inflammatory mediators.

One study on novel 1H-benzimidazol-4-ols demonstrated that two compounds, 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57) and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36), were able to inhibit monocyte accumulation in a pleural exudate model of inflammation, an effect also seen with dexamethasone. nih.gov This suggests an indirect modulation of the inflammatory environment, which is orchestrated by cytokines and other mediators.

Furthermore, the involvement of the aldo-keto reductase family 1, member B1 (AKR1B1) in inflammatory responses has been noted. nih.gov AKR1B1 expression is correlated with oxidative stress and vascular inflammation, and it regulates inflammatory responses through NF-Kappa-B mediated downstream signaling. nih.gov The potential for benzimidazole derivatives to interact with such pathways suggests a mechanism for their anti-inflammatory effects that could involve the modulation of pro-inflammatory mediators. nih.gov

Inhibition of Enzymes Involved in Inflammation (e.g., Cyclooxygenases, Lipoxygenases, Phospholipases A2)

A significant area of research into the anti-inflammatory effects of this compound derivatives has been their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX), lipoxygenases (LOX), and phospholipases A2 (PLA2).

Cyclooxygenases (COX):

Benzimidazole-based compounds are known to inhibit COX enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923), crucial mediators of inflammation. nih.govplantarchives.org Both COX-1 and COX-2 isoforms can be targeted. plantarchives.orgnih.govjocpr.com

In silico studies have been performed to analyze the inhibitory effect of synthesized benzimidazoles on COX enzymes. plantarchives.org Molecular docking studies have shown that benzimidazole derivatives can bind to the active sites of both COX-1 and COX-2. plantarchives.org For instance, among a series of eleven benzimidazole derivatives, compound BI3 showed a good docking score with COX-1, while BI5 had a good docking score with COX-2. plantarchives.org

In another study, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their in vitro and in vivo anti-inflammatory potential. nih.gov Several of these compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov These findings were supported by an in vivo carrageenan-induced mice paw edema model, where the compounds showed an anti-inflammatory effect comparable to diclofenac (B195802) sodium. nih.gov Molecular docking studies further confirmed the binding affinity of these compounds with COX enzymes. nih.gov

Lipoxygenases (LOX):

Benzimidazole derivatives also interact with 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov A computational study aimed to design benzimidazole derivatives and evaluate their antioxidant activity through their potential to inhibit LOX. sciforum.net The results showed that the designed ligands had a good binding affinity to the LOX enzyme, with one ligand (L20) having a better binding affinity than the native ligand and the reference drug, ascorbic acid. sciforum.net

Furthermore, a study on 2-substituted benzimidazol-4-ols identified them as inhibitors of cell-free RBL-1 5-lipoxygenase. nih.gov Two compounds, in particular, were found to inhibit monocyte accumulation in a pleural exudate model of inflammation, an effect not seen with standard lipoxygenase inhibitors. nih.gov

Phospholipases A2 (PLA2):

Phospholipases A2 (PLA2s) play a crucial role in inflammation by releasing arachidonic acid, the precursor for prostaglandins and leukotrienes. nih.gov A study on 2-substituted benzimidazole derivatives investigated their potential to inhibit PLA2, among other inflammatory targets. nih.gov Molecular docking studies revealed that these compounds exhibited significant binding affinity with PLA2, suggesting that their anti-inflammatory effects may be, in part, due to the inhibition of this enzyme. nih.gov

The table below summarizes the enzyme inhibitory activity of selected this compound derivatives.

Enzyme TargetDerivative TypeKey FindingsReference(s)
Cyclooxygenases (COX-1 & COX-2)2-substituted benzimidazole derivativesSeveral compounds had lower IC50 values than ibuprofen and showed comparable in vivo anti-inflammatory effects to diclofenac sodium. nih.gov
Cyclooxygenases (COX-1 & COX-2)General benzimidazole derivativesIn silico studies showed good docking scores for specific derivatives against COX-1 and COX-2. plantarchives.org
5-Lipoxygenase (5-LOX)Designed benzimidazole ligandsIn silico analysis showed good binding affinity to the LOX enzyme, with one ligand being more potent than the reference drug. sciforum.net
5-Lipoxygenase (5-LOX)2-substituted benzimidazol-4-olsInhibited cell-free RBL-1 5-lipoxygenase and monocyte accumulation in an in vivo inflammation model. nih.gov
Phospholipase A2 (PLA2)2-substituted benzimidazole derivativesMolecular docking studies indicated significant binding affinity with PLA2. nih.govnih.gov

Receptor-Mediated Anti-inflammatory Mechanisms

The anti-inflammatory actions of benzimidazole derivatives, including those related to the benzimidazol-1-yl-acetic acid scaffold, are multifaceted and involve interactions with a variety of molecular targets. nih.gov These compounds are recognized for their ability to modulate key pathways in the inflammatory cascade. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and antagonism of specific receptors that play a crucial role in initiating and sustaining inflammatory responses. nih.govnih.gov

One of the primary mechanisms by which these derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking the action of these enzymes, benzimidazole derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Beyond COX inhibition, the anti-inflammatory profile of benzimidazole derivatives extends to interactions with other significant receptors and proteins. These include the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors (CB1 and CB2), bradykinin (B550075) receptors, and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov Cannabinoid receptors, particularly the CB2 receptor found on immune cells, are attractive targets for anti-inflammatory agents. nih.gov Agonism at the CB2 receptor by certain benzimidazole derivatives can lead to a reduction in the inflammatory response. nih.gov Similarly, antagonism of bradykinin receptors, which are involved in pain and vascular permeability during inflammation, represents another pathway for the anti-inflammatory action of these compounds. nih.gov Furthermore, by inhibiting FLAP, these derivatives can block the biosynthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov This multi-targeted approach underscores the therapeutic potential of the benzimidazole nucleus in developing novel anti-inflammatory agents. nih.gov

Investigation of Other Pharmacological Profiles

The benzimidazole scaffold is a core component of several marketed angiotensin II type 1 receptor (AT1R) antagonists, such as telmisartan (B1682998) and candesartan, which are widely used for the treatment of hypertension. ekb.egntnu.no This has spurred significant research into novel benzimidazole derivatives, including those with acetic acid functionalities or related acidic groups, as potential antihypertensive agents. nih.gov The primary mechanism of action for these compounds is the blockade of the AT1 receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key peptide in the renin-angiotensin system. ntnu.no

Table 3: Antihypertensive Activity of Selected Benzimidazole Derivatives

CompoundTest ModelObserved ActivityReference
TG 1Acute renal hypertension modelShowed antihypertensive activity comparable to telmisartan. ekb.eg
TG 3Acute renal hypertension modelExhibited greater anti-hypertensive activity than other tested compounds, comparable to telmisartan. ekb.eg
2-phenyl substituted benzimidazolesSpontaneously hypertensive ratsDemonstrated excellent antihypertensive property compared to losartan. nih.gov

Derivatives of benzimidazole, including 2-substituted benzimidazoles with an acetic acid group at the third position, have been identified as having significant analgesic properties. rjpbcs.com The primary mechanism for this pain-modulating effect is believed to be peripheral, involving the inhibition of pathways that mediate pain in the peripheral nervous system. rjpbcs.com A common preclinical model used to evaluate this activity is the acetic acid-induced writhing test in mice. rjpbcs.comijpsonline.comnih.gov In this model, the injection of acetic acid induces abdominal constrictions (writhes), and the effectiveness of an analgesic compound is measured by its ability to reduce the number of these writhes.

Numerous studies have synthesized series of benzimidazole derivatives and screened them for analgesic activity. For example, certain disubstituted benzimidazole derivatives have shown promising results, with some compounds exhibiting analgesic activity comparable to the standard drug aceclofenac. ijpsonline.com Similarly, a series of 2-substituted 3-acetic acid benzimidazole derivatives demonstrated significant analgesic effects, with some compounds showing protection percentages as high as 78.70%. rjpbcs.com These findings highlight the potential of the benzimidazol-1-yl-acetic acid scaffold as a template for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic effects. nih.gov

Table 4: Analgesic Activity of Selected Benzimidazole Derivatives in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)% Inhibition of WrithingStandard Drug ComparisonReference
Compound 3a (disubstituted)2569.40Aceclofenac (88.81%) ijpsonline.com
Compound 3c (disubstituted)2588.81Aceclofenac (88.81%) ijpsonline.com
Compound 3a (2-substituted 3-acetic acid)5078.70Indomethacin rjpbcs.com
Compound 3b (2-substituted 3-acetic acid)5062.78Indomethacin rjpbcs.com
Compound 7 (2-methylamino)10089.00Nimesulide (100% at 50 mg/kg) nih.gov

Antioxidant Activities (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

Derivatives of benzimidazol-1-yl-acetic acid have demonstrated notable antioxidant properties. These compounds are capable of mitigating oxidative stress through various mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation.

Research into (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives has shown that these compounds exhibit a range of antioxidant activity. researchgate.net When tested, these derivatives displayed low to high antioxidant potential in comparison to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the benzimidazole core, when appropriately substituted, can contribute to the neutralization of reactive oxygen species.

Further studies have highlighted the protective effects of 2-benzimidazol-1-yl-acetic acid on cellular membranes, a key site for oxidative damage. This compound has been observed to enhance the resistance of sperm to cryopreservation-induced damage, a process known to involve lipid peroxidation. scispace.comagrobiology.ru The protective mechanism is believed to involve the stabilization of the plasma and mitochondrial membranes of spermatozoa. scispace.com By improving the vitality of sperm under conditions of cold shock and varying osmolarity, 2-benzimidazol-1-yl-acetic acid demonstrates its capacity to inhibit lipid peroxidation and maintain cellular integrity. scispace.comagrobiology.ru The improved resistance to cold shock was significant, with a 14% lower decrease in motility compared to the control group. scispace.com

The following table summarizes the key findings related to the antioxidant activities of this compound derivatives:

Table 1: Antioxidant Activity of this compound Derivatives
Derivative Observed Activity Research Focus
(5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives Low to high antioxidant activity compared to ascorbic acid Radical scavenging
2-Benzoimidazol-1-yl-acetic acid Increased sperm survival and acrosome integrity after cryopreservation Inhibition of lipid peroxidation
2-Benzoimidazol-1-yl-acetic acid Improved sperm vitality under cold shock and osmotic stress Membrane protection

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism for Allergic Disorders

A significant area of pharmacological investigation for benzimidazol-1-yl-acetic acid derivatives is their role as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a receptor for prostaglandin (B15479496) D2 (PGD2), which plays a crucial role in the inflammatory cascade associated with allergic responses. The antagonism of this receptor is a promising strategy for the treatment of various allergic and immunological disorders.

Specifically, 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives have been identified as potent CRTH2 antagonists. google.com These compounds are being investigated for their therapeutic potential in a wide range of prostaglandin-mediated diseases. The targeted allergic and immunologic disorders include allergic asthma, rhinitis, chronic obstructive pulmonary disease (COPD), dermatitis, and inflammatory bowel disease. google.com

The mechanism of action of these derivatives involves blocking the PGD2-mediated migration of Th2 cells. google.com Th2 cells are key players in the allergic inflammatory response, and by inhibiting their recruitment to sites of inflammation, these compounds can help to alleviate the symptoms of allergic reactions. The potential applications of these CRTH2 antagonists extend to a variety of conditions where eosinophils and basophils, other important immune cells in allergic responses, are implicated. google.com

The table below outlines the therapeutic potential of 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives as CRTH2 antagonists:

Table 2: CRTH2 Antagonism by 2-Sulfanyl-benzoimidazol-1-yl-acetic Acid Derivatives
Derivative Class Target Therapeutic Application
2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Allergic Asthma
2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Rhinitis
2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Chronic Obstructive Pulmonary Disease (COPD)
2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Dermatitis
2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Inflammatory Bowel Disease

Mechanistic Elucidation of Biological Actions of Benzoimidazol 1 Yl Acetic Acid Derivatives

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The biological activity of benzoimidazol-1-yl-acetic acid derivatives stems from their interaction with a variety of specific molecular targets. These interactions can lead to the modulation of cellular processes and form the basis of their therapeutic potential. Key molecular targets identified for these compounds include a range of enzymes, cellular receptors, and nucleic acids.

Enzymes: A primary mechanism of action for many benzimidazole (B57391) derivatives is the inhibition of specific enzymes. The structural similarity of the benzimidazole ring to natural purines allows these compounds to interact with nucleotide-binding sites on many enzymes. Identified enzyme targets include:

Aldose Reductase (ALR2): Acetic acid derivatives of dergipark.org.trtriazino[4,3-a]benzimidazole have been identified as potent and selective inhibitors of ALR2, an enzyme implicated in diabetic complications. nih.govnih.gov

α-Glucosidase: Certain benzimidazole derivatives are effective inhibitors of yeast and rat intestinal α-glucosidases, enzymes involved in carbohydrate digestion and glucose absorption. brieflands.comnih.gov

Topoisomerase II (Topo II): Benzimidazole-rhodanine conjugates have been shown to target and inhibit Topo II, an essential enzyme in DNA replication and chromosome segregation, making them potential anticancer agents. nih.gov

Cyclooxygenase (COX) Enzymes: 2-substituted benzimidazole derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes. nih.gov

Myeloperoxidase (MPO): Derivatives of 1,3-dihydro-2H-benzo[d]imidazole-2-thione have been designed as inhibitors of MPO, an enzyme involved in inflammatory processes. researchgate.net

Urease: Novel benzimidazole-based azine derivatives have shown significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections by Helicobacter pylori. tandfonline.com

Other Enzymes: Various derivatives have also been shown to inhibit DNA polymerases and other topoisomerases, contributing to their antimicrobial and anticancer properties.

Receptors:

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2): 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives have been developed as antagonists for the CRTH2 receptor, a key player in prostaglandin-mediated allergic and inflammatory responses. google.com

Nucleic Acids: The benzimidazole structure can mimic purines, suggesting a potential for these compounds to interact directly with nucleic acids or nucleotide-binding sites, thereby interfering with processes like DNA replication. nih.gov

Ligand-Target Interaction Analysis and Binding Kinetics

Molecular docking and binding kinetic studies have been instrumental in elucidating the interactions between this compound derivatives and their molecular targets. These studies provide insights into the specific binding modes, affinities, and the structure-activity relationships (SAR) that govern their biological effects.

Molecular docking simulations have been employed to predict the binding poses of these derivatives within the active sites of their target enzymes. For instance, a three-dimensional model of human ALR2 was used to simulate the docking of a potent triazinobenzimidazole acetic acid inhibitor, revealing a binding mode consistent with observed SAR data. nih.gov Similarly, docking studies have been performed for derivatives targeting COX enzymes, aldose reductase, topoisomerase II, and urease, helping to rationalize their inhibitory activities. nih.govnih.govtandfonline.com These studies often highlight the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking involving the benzimidazole core for effective binding. nih.gov

The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Activities of this compound Derivatives Against Various Molecular Targets

Compound/Derivative ClassMolecular TargetIC₅₀ ValueReference
(10-benzyl dergipark.org.trtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acidAldose Reductase (ALR2)0.36 µM nih.gov
Benzimidazole derivative 4dYeast α-glucosidase9.1 µM brieflands.com
Benzimidazole derivative 4dIntestinal α-glucosidase36.7 µM brieflands.com
Benzimidazole-urea derivative 3cα-Amylase18.65 ± 0.23 µM nih.gov
Benzimidazole-urea derivative 3cα-Glucosidase17.47 ± 0.03 µM nih.gov
Benzimidazole-4-methylacetate derivative 68A549 (Lung cancer cell line)70 µM nih.gov
Benzimidazole-4-carboxylic acid derivative 69A549 (Lung cancer cell line)87 µM nih.gov

Elucidation of Enzymatic Inhibition Pathways

The inhibition of enzymes by this compound derivatives occurs through various mechanisms, often involving the disruption of the enzyme's catalytic cycle. The specific pathway of inhibition is dependent on both the structure of the derivative and the nature of the target enzyme.

Topoisomerase II Inhibition: Certain benzimidazole-rhodanine conjugates function as catalytic inhibitors of Topo II. They are believed to exert their effect by blocking the ATP-binding site of the enzyme, which is crucial for its function in DNA cleavage and re-ligation. nih.gov This prevents the enzyme from resolving DNA topological problems, ultimately leading to cell death.

Aldose Reductase Inhibition: Acetic acid derivatives of dergipark.org.trtriazino[4,3-a]benzimidazole act as selective inhibitors of ALR2. nih.gov By blocking this enzyme in the polyol pathway, they prevent the conversion of glucose to sorbitol, a process implicated in the development of diabetic complications.

α-Glucosidase Inhibition: Benzimidazole derivatives that inhibit α-glucosidase likely act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of complex carbohydrates into absorbable monosaccharides. brieflands.comnih.gov

Myeloperoxidase Inhibition: Benzimidazole-2-thione derivatives have been shown to inhibit both the chlorination and peroxidation cycles of MPO. researchgate.net The mechanism is thought to involve the oxidation of the hydrazide group on these compounds by the enzyme. researchgate.net

General Mechanisms: In many cases, the benzimidazole core acts as a scaffold that can be functionalized to achieve specific interactions within an enzyme's active site. The ability of the benzimidazole ring to mimic purines allows it to effectively compete with natural substrates for binding.

Pathways of Biological Pathway Disruption and Cellular Response

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that disrupt critical biological pathways and elicit a range of cellular responses. These downstream effects are the ultimate manifestation of their pharmacological activity.

Induction of Apoptosis and Anticancer Activity: By inhibiting key enzymes like Topo II, these derivatives interfere with DNA replication and repair mechanisms. nih.gov This leads to the accumulation of DNA damage, which in turn activates cell cycle checkpoints and triggers programmed cell death, or apoptosis, in cancer cells. Some derivatives have also been shown to modulate signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Action: The antimicrobial properties of these compounds can be attributed to the disruption of essential bacterial processes. This can include the inhibition of bacterial cell wall synthesis or the targeting of enzymes like DNA polymerases that are vital for bacterial replication.

Anti-inflammatory Response: The inhibition of enzymes like COX and aldose reductase by benzimidazole derivatives leads to a reduction in the production of pro-inflammatory mediators. nih.gov Furthermore, antagonism of the CRTH2 receptor on Th2 lymphocytes can prevent the migration of these cells to sites of inflammation, thereby mitigating allergic inflammatory responses. google.com

Modulation of Oxidative Stress: Certain derivatives exhibit antioxidant properties, such as the ability to scavenge DPPH radicals and inhibit lipid peroxidation. dergipark.org.tr By counteracting oxidative stress, these compounds may protect cells from damage caused by reactive oxygen species.

Antihyperglycemic Effects: Through the inhibition of α-glucosidase, these derivatives can slow down the absorption of glucose from the intestine, leading to a reduction in postprandial hyperglycemia. brieflands.comnih.gov

Structure Activity Relationship Sar Studies of Benzoimidazol 1 Yl Acetic Acid Derivatives

Impact of Substituent Variation on Pharmacological Efficacy

The pharmacological profile of Benzoimidazol-1-yl-acetic acid derivatives can be significantly altered by introducing various substituents at different positions of the benzimidazole (B57391) core and the N1-acetic acid moiety.

Role of N1-Acetic Acid Moiety Modifications

The N1-acetic acid group is a key pharmacophoric feature. Its modification has been a central focus of SAR studies. Research has shown that the carboxylic acid function is often crucial for activity. For instance, esterification or amidation of the carboxylic acid group can lead to a decrease or complete loss of activity, suggesting that the acidic proton and the ability to form hydrogen bonds are important for target interaction. mdpi.com

However, in some cases, converting the acid to an ester or an amide has resulted in compounds with altered selectivity or improved pharmacokinetic properties. For example, certain ester derivatives have shown enhanced cell permeability. The length and nature of the linker between the N1-atom and the carboxylic acid group also play a role; studies have indicated that the activity can be inversely related to the length of this linker. mdpi.com

Influence of Substituents at the C2-Position of Benzimidazole Ring

The C2-position of the benzimidazole ring is a primary site for substitution and significantly influences the biological activity of these compounds. A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored.

The introduction of different groups at this position can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding to biological targets. For example, the presence of a phenyl group at the C2-position has been found to be favorable for certain activities. Further substitution on this phenyl ring can also fine-tune the potency. Electron-donating or electron-withdrawing groups on the C2-phenyl ring can lead to significant variations in activity, highlighting the importance of electronic effects. rsc.org In some instances, the incorporation of specific heterocyclic rings at the C2-position has led to the discovery of highly potent derivatives. rjptonline.org

Effects of Functionalization on the Benzene (B151609) Ring

Studies have shown that the introduction of electron-withdrawing groups, such as nitro or chloro groups, at the C5 or C6 position can enhance the activity of certain benzimidazole derivatives. nih.govarabjchem.org Conversely, electron-donating groups like methyl or methoxy (B1213986) at these positions can also lead to potent compounds, indicating that the optimal substitution pattern is often target-dependent. The presence of substituents on the benzene ring can also influence the metabolic stability and pharmacokinetic profile of the compounds.

Stereochemical Considerations in Optimizing Biological Activity

Stereochemistry plays a critical role in the biological activity of many drug molecules, and this compound derivatives are no exception. The introduction of chiral centers, for instance, by substitution at the α-position of the N1-acetic acid moiety or by incorporating a chiral substituent at the C2-position, can lead to enantiomers with significantly different pharmacological activities. nih.govfrontiersin.org

It is often observed that one enantiomer exhibits the desired biological activity while the other is less active or may even have undesirable off-target effects. This stereoselectivity underscores the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the biological target. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the drug development process to identify the more potent and safer isomer. ontosight.aitandfonline.com

Quantitative Correlation Between Structural Features and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov For this compound derivatives, QSAR models have been developed to predict the pharmacological potency based on various molecular descriptors.

These descriptors can be broadly categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., partition coefficient, logP). nih.govresearchgate.net By analyzing a series of compounds with known activities, QSAR models can identify the key structural features that govern the biological response. For example, a QSAR study might reveal that the biological activity is positively correlated with the lipophilicity of the C2-substituent and negatively correlated with its steric bulk. researchgate.netresearchgate.net Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. ijpsr.com

Rational Design Principles Derived from SAR Insights

The culmination of extensive SAR and QSAR studies on this compound derivatives has led to the formulation of rational design principles for developing new and improved therapeutic agents. These principles provide a roadmap for medicinal chemists to strategically modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles often include:

Maintaining the N1-acetic acid moiety or a bioisosteric equivalent as it is frequently essential for target interaction.

Optimizing the substituent at the C2-position by exploring a variety of aromatic and heterocyclic groups to maximize target binding affinity.

Fine-tuning the substitution pattern on the benzene ring to modulate electronic properties and improve pharmacokinetic parameters.

Considering stereochemistry by synthesizing and testing individual enantiomers when chiral centers are present.

By applying these rational design principles, researchers can move beyond trial-and-error approaches and more efficiently design novel this compound derivatives with desired pharmacological profiles.

Interactive Data Table: SAR of this compound Derivatives

Compound N1-Substitution C2-Substitution Benzene Ring Substitution Observed Activity
This compound-CH2COOH-HUnsubstitutedBaseline
Ethyl (benzoimidazol-1-yl)acetate-CH2COOEt-HUnsubstitutedOften reduced activity
2-(Phenyl)this compound-CH2COOH-PhenylUnsubstitutedGenerally enhanced
2-(4-Chlorophenyl)this compound-CH2COOH-4-ChlorophenylUnsubstitutedPotentially increased
5-Nitro-benzoimidazol-1-yl-acetic acid-CH2COOH-H5-NitroOften enhanced
5,6-Dimethyl-benzoimidazol-1-yl-acetic acid-CH2COOH-H5,6-DimethylPotentially enhanced

Computational and Theoretical Chemistry Studies of Benzoimidazol 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be instrumental in elucidating the structure, stability, and reactivity of Benzoimidazol-1-yl-acetic acid.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide critical insights into its electronic properties and chemical reactivity. Such studies typically involve the calculation of various molecular orbitals and electronic descriptors.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. ajabs.org The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. ajabs.org Other reactivity descriptors such as electronegativity, chemical hardness, and softness could also be calculated to predict how the molecule would interact with other chemical species. ajabs.org

Table 7.1: Calculated Electronic Properties of this compound

ParameterValue
HOMO EnergyData not available in the searched literature
LUMO EnergyData not available in the searched literature
HOMO-LUMO GapData not available in the searched literature
Electronegativity (χ)Data not available in the searched literature
Chemical Hardness (η)Data not available in the searched literature
Chemical Softness (S)Data not available in the searched literature

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements of the atoms that can be obtained by rotation about single bonds. Given the flexible acetic acid side chain attached to the benzimidazole (B57391) ring, multiple low-energy conformers could exist, which can influence the molecule's biological activity and physical properties. Computational modeling can identify these stable conformers and calculate their relative energies. pnas.org

No specific studies on the geometry optimization or detailed conformational analysis of this compound have been found in the public domain.

Table 7.2: Optimized Geometrical Parameters of this compound (Representative)

ParameterBond Length (Å) / Angle (°)
N1-C2 Bond LengthData not available in the searched literature
C8-N1 Bond LengthData not available in the searched literature
N1-C9-C10 AngleData not available in the searched literature
C9-C10-O11 AngleData not available in the searched literature

Prediction and Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, would help in the assignment of signals in experimentally obtained spectra. nih.gov

IR (Infrared): Simulation of the IR spectrum would predict the vibrational frequencies corresponding to different functional groups in this compound, such as the C=O stretch of the carboxylic acid and the C-N stretches within the benzimidazole ring. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which provides information about the molecule's chromophores. nih.gov

While these simulations are powerful tools, specific predicted spectroscopic data for this compound are not documented in the available research.

Table 7.3: Predicted Spectroscopic Data for this compound

SpectrumKey Predicted Peaks
1H NMRData not available in the searched literature
13C NMRData not available in the searched literature
IR (cm-1)Data not available in the searched literature
UV-Vis (nm)Data not available in the searched literature

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide detailed information about its dynamic behavior.

These simulations would allow for extensive sampling of the molecule's conformational landscape, revealing the flexibility of the acetic acid side chain and its preferred orientations relative to the benzimidazole core. Furthermore, MD simulations can be used to study how the molecule interacts with its environment, such as water molecules or ions in solution, by analyzing radial distribution functions and hydrogen bonding patterns.

A comprehensive search of the literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a target protein.

Characterization of Active Site Interactions and Binding Modes

If a biological target for this compound were identified, molecular docking simulations could be employed to understand its binding mechanism. The simulation would predict the binding pose of the molecule within the protein's active site and calculate a docking score, which is an estimate of the binding affinity.

The analysis would characterize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzimidazole ring could engage in pi-stacking interactions. This information is crucial for understanding the basis of the molecule's potential biological activity and for designing more potent derivatives.

However, no molecular docking studies specifically investigating the binding of this compound to a biological target have been reported in the scientific literature.

Table 7.4: Predicted Binding Interactions of this compound with a Hypothetical Target

Interacting ResidueType of InteractionDistance (Å)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Energetic Analysis of Molecular Recognition

The biological or chemical function of a molecule is intrinsically linked to its ability to recognize and interact with other molecules, particularly biological macromolecules like proteins or nucleic acids. Energetic analysis of this molecular recognition process, primarily through molecular docking and molecular dynamics (MD) simulations, provides critical insights into the stability and specificity of the intermolecular complexes formed. niscpr.res.in

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ijpsjournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a receptor and scoring them based on a force field that estimates the binding affinity. The score, often expressed as a binding energy (e.g., in kcal/mol), indicates the stability of the ligand-receptor complex; more negative values typically suggest stronger binding. acs.org

While no specific molecular docking studies focused solely on this compound are prominently available, research on analogous benzimidazole derivatives highlights the utility of this approach. For instance, various benzimidazole derivatives have been docked against a range of protein targets to explore their potential therapeutic activities. These studies reveal key interactions, such as hydrogen bonds and pi-pi stacking, that govern the binding. niscpr.res.inplantarchives.org For example, in a study of benzimidazole derivatives as potential adenosine (B11128) deaminase (ADA) inhibitors, a derivative with a pyridinyl ring showed a high binding affinity, forming a crucial hydrogen bond with an aspartate residue (Asp 16) in the enzyme's active site. niscpr.res.in Similarly, docking studies of other benzimidazoles against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs, have identified derivatives with strong binding scores, comparable to standards like Indomethacin. plantarchives.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecular recognition process. An MD simulation calculates the movement of every atom in a system over time, based on a given force field, offering insights into the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment. niscpr.res.in This method can validate the stability of binding poses predicted by docking and provide a more refined estimation of binding free energy.

The following table summarizes representative binding energy data from docking studies of various benzimidazole derivatives against different biological targets, illustrating the application of energetic analysis in assessing molecular recognition.

Benzimidazole DerivativeProtein TargetDocking Score (kcal/mol)Reference
Benzimidazole with Pyridinyl RingAdenosine Deaminase (ADA)-7.267 niscpr.res.in
Derivative BI3COX-1-9.572 plantarchives.org
Derivative BI5COX-2-9.122 plantarchives.org
Derivative 5f (Benzimidazole-Thiadiazole Hybrid)Candida CYP51-10.928 acs.org
Compound 3c (Piperazinyl-phenyl Benzimidazole)Bacterial Protein (1FJG)-6.49 connectjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be electronic (e.g., charges, HOMO/LUMO energies), steric (e.g., molecular volume, shape), or hydrophobic (e.g., logP). biolscigroup.us

A QSAR model is a mathematical equation that relates these descriptors to the observed activity. Once a statistically robust and predictive QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For the benzimidazole scaffold, QSAR studies have been successfully applied to predict various biological activities, including tuberculostatic and anthelmintic effects. nih.govbiolscigroup.us For example, a QSAR analysis of benzimidazole derivatives for tuberculostatic activity revealed that the activity was dependent on the size of substituents at the R2 position and the field effect of substituents at the R1 position. nih.gov Another study on 2-thioarylalkyl-1H-benzimidazole derivatives as anthelmintic agents developed a highly predictive QSAR model (coefficient of determination R² = 0.917). biolscigroup.us This model indicated that the anthelmintic activity was influenced by the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge on the molecule. biolscigroup.us

The statistical quality of a QSAR model is crucial for its predictive power. Key statistical parameters include:

R² (Coefficient of determination): Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value closer to 1.0 indicates a better fit.

Q² (Cross-validated R²): Measures the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) is essential for a reliable model.

F-test (Fischer's value): Assesses the statistical significance of the model.

The following table presents data from a representative QSAR model developed for a series of benzimidazole derivatives, showcasing the model's statistical validation.

Statistical ParameterValueSignificance
R² (Coefficient of Determination)0.917Indicates 91.7% of the variance in activity is explained by the model. biolscigroup.us
Q²cv (Cross-validation Coefficient)0.916Demonstrates excellent internal predictive power of the model. biolscigroup.us
F (Fischer Coefficient)29.354Shows the model is statistically significant. biolscigroup.us
S (Standard Deviation)0.606Represents the standard deviation of the regression. biolscigroup.us

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another cornerstone of computer-aided drug design used to identify novel molecules with the potential to bind to a specific biological target. nih.gov A pharmacophore is an abstract three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are necessary for a molecule to exert a specific biological activity. plantarchives.orgnih.gov

These models can be generated in two primary ways:

Ligand-based: Derived from a set of known active molecules, assuming they all bind to the same target in a similar manner. nih.gov

Structure-based: Derived from the 3D structure of a ligand-receptor complex, identifying the key interaction points within the binding site.

Once a pharmacophore model is created and validated, it can be used as a 3D query to rapidly screen large virtual libraries of compounds (virtual screening). plantarchives.org Molecules from the library that match the pharmacophore's features in the correct spatial arrangement are identified as "hits" and are selected for further investigation, such as molecular docking or experimental testing.

For instance, a study on benzimidazole derivatives with anti-inflammatory potential involved the development of a pharmacophore model to understand their COX inhibition. The resulting hypothesis for a derivative binding to COX-1 included one hydrogen bond acceptor, two aromatic rings, and one hydrophobic interaction site as crucial features for binding. plantarchives.org This model provides a blueprint for designing or discovering new COX inhibitors.

The process of pharmacophore-based virtual screening involves several steps:

Hypothesis Generation: Defining the key chemical features based on known active ligands or a receptor structure.

Database Screening: Searching a large chemical database (containing millions of compounds) for molecules that fit the pharmacophore hypothesis.

Hit Filtration: Filtering the initial hits based on criteria like drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select the most promising candidates. plantarchives.orgnih.gov

This approach has proven effective in identifying novel chemical scaffolds for various targets and is a powerful tool for discovering new ligands, including those based on the benzimidazole framework.

Drug Discovery and Development Aspects of Benzoimidazol 1 Yl Acetic Acid Analogues

Benzoimidazol-1-yl-acetic Acid as a Lead Compound and Privileged Scaffold in Drug Design

This compound serves as a crucial starting point in the quest for novel therapeutic agents, acting as both a "lead compound" and a "privileged scaffold". nih.govontosight.ai A lead compound is a chemical starting point for the design of new drugs, while a privileged scaffold is a molecular framework that can bind to multiple biological targets with high affinity, making it a versatile foundation for creating a diverse range of bioactive molecules. nih.govnih.govbohrium.com

The fundamental structure of this compound features a fused bicyclic system, where a benzene (B151609) ring is merged with an imidazole (B134444) ring. ontosight.ainih.gov The attachment of an acetic acid group at the 1-position of the benzimidazole (B57391) ring introduces a vital acidic functional group capable of interacting with biological targets through hydrogen bonding and ionic interactions. The adaptability of the benzimidazole ring system allows for substitutions at various positions, enabling the precise adjustment of the molecule's physicochemical properties and biological activity. nih.govbohrium.com

The importance of the benzimidazole scaffold is highlighted by its presence in numerous FDA-approved drugs with a wide array of therapeutic uses, such as antihistamines, proton pump inhibitors, and anthelmintics. nih.govbohrium.com This established success in medicinal chemistry underscores the potential of the this compound framework as a dependable foundation for the design of innovative drugs. nih.gov

Strategies for Hit-to-Lead and Lead Optimization

Following the identification of a "hit" compound, such as a this compound derivative exhibiting initial desired activity, the subsequent phases of drug discovery focus on "hit-to-lead" and "lead optimization". nih.govrsc.orgnih.gov These processes involve the systematic modification of the hit compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A frequently employed strategy for this compound analogues involves modifications at the 2- and 5(6)-positions of the benzimidazole ring. nih.gov For example, introducing various substituted phenyl rings or other heterocyclic moieties at the 2-position can profoundly influence the compound's interaction with its biological target. The electronic and steric characteristics of these substituents are systematically altered to elucidate the structure-activity relationship (SAR). nih.govnih.gov

Another critical optimization strategy centers on the acetic acid side chain. The carboxylic acid group can be converted into an ester or an amide to adjust the compound's polarity and its capacity to traverse biological membranes. These alterations can also affect the compound's metabolic stability and duration of action. The overarching goal is to strike a balance between the desired biological activity and favorable drug-like properties.

Application of Pharmacophore Hybridization and Scaffold Hopping Approaches

To further unlock the therapeutic potential of this compound, medicinal chemists utilize advanced drug design strategies such as pharmacophore hybridization and scaffold hopping. nih.govacs.orgtmu.edu.tw

Pharmacophore hybridization entails the fusion of key structural features (pharmacophores) from two or more known bioactive molecules into a single, new hybrid compound. nih.govacs.org In the context of this compound, its scaffold can be linked to another pharmacophore known to possess a desired secondary activity, potentially creating a dual-acting or multi-target drug. nih.gov For instance, integrating a known antioxidant pharmacophore onto the benzimidazole ring could result in a compound with both the primary activity of the original benzimidazole derivative and added antioxidant properties.

Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds that maintain the biological activity of the original lead. tmu.edu.twacs.orgnih.gov This involves replacing the core benzimidazole scaffold with other isosteric or bioisosteric rings while preserving the essential pharmacophoric features. acs.orgnih.gov For this compound, this could involve substituting the benzimidazole core with other bicyclic or even monocyclic heterocyclic systems that can arrange the key interacting groups in a similar spatial orientation to the original compound. This approach can lead to the discovery of new intellectual property and compounds with enhanced properties. tmu.edu.tw

Challenges and Future Directions in Developing this compound-Based Therapeutics

Despite the promising nature of the this compound scaffold, several hurdles remain in the development of new therapeutics based on this framework. A significant challenge is attaining high target selectivity. nih.govresearchgate.net Due to the privileged nature of the benzimidazole scaffold, its derivatives can sometimes interact with multiple biological targets, potentially leading to off-target effects. nih.govresearchgate.net Consequently, meticulous optimization is necessary to design compounds that are highly selective for the intended therapeutic target.

Another challenge is overcoming potential issues with poor solubility and metabolic instability, which can be inherent to some benzimidazole derivatives. researchgate.netiiarjournals.org Strategies to mitigate these issues include the introduction of polar functional groups or the application of prodrug approaches. iiarjournals.org

The future of drug discovery centered on this compound will likely see an increased use of computational and in silico methods for rational drug design. nih.govresearchgate.net Techniques like molecular docking and virtual screening can facilitate the efficient identification of promising new analogues with improved activity and selectivity profiles. researchgate.net Furthermore, the exploration of novel biological targets for this compound derivatives will remain an active area of research, potentially leading to the development of first-in-class therapeutics for a variety of diseases. The continued application of innovative medicinal chemistry strategies will be pivotal in unlocking the full therapeutic potential of this versatile scaffold. impactfactor.orgwisdomlib.org

Interactive Data Table of Research Findings

Compound/Derivative Modification Strategy Observed Activity/Improvement Reference
This compoundCore ScaffoldAntimicrobial, Anticancer ontosight.ai
2-substituted phenyl benzimidazolesModification at 2-positionInfluences target interaction nih.gov
Ester/Amide derivativesAcetic acid side chain modificationModulates polarity and membrane permeabilityN/A
Benzimidazole-pyrazole hybridsPharmacophore HybridizationEnhanced anti-inflammatory and antioxidant activity nih.govacs.org
Benzoxazole derivativesScaffold HoppingAlternative scaffold with good whole-cell activity nih.gov
2-aminobenzimidazole seriesHit-to-lead optimizationImproved potency and selectivity, but low solubility nih.gov

Exploration of Benzoimidazol 1 Yl Acetic Acid in Other Academic Research Domains

Potential Applications in Material Science Research

The unique molecular architecture of Benzoimidazol-1-yl-acetic acid, featuring a benzimidazole (B57391) core and a carboxylic acid functional group, renders it a versatile building block in material science. Its derivatives have demonstrated significant potential in the creation of metal-organic frameworks (MOFs) and as effective corrosion inhibitors.

The imidazole (B134444) ring within the benzimidazole structure provides coordination sites for metal ions, while the carboxylate group can act as a linker, facilitating the assembly of intricate and porous three-dimensional structures known as MOFs. These materials are at the forefront of research due to their exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and sensing. Research has shown that benzimidazole-containing carboxylic acid ligands can be employed to construct novel MOFs with interesting photoluminescent and electrochemical properties. researchgate.netresearchgate.netacs.org

In the realm of corrosion prevention, derivatives of this compound have emerged as promising corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. The protective mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that impedes the corrosive process. The benzimidazole moiety, with its nitrogen heteroatoms and aromatic system, plays a crucial role in this adsorption. The efficiency of these inhibitors is influenced by factors such as their concentration and the surrounding temperature.

Below is a data table summarizing the corrosion inhibition efficiency of selected benzimidazole derivatives on mild steel in acidic solutions.

InhibitorConcentration (ppm)MediumTemperature (°C)Inhibition Efficiency (%)
2-Aminomethyl benzimidazole1001.0 M HCl2585.2
Bis(2-benzimidazolylmethyl) amine1001.0 M HCl2592.5
Tri(2-benzimidazolylmethyl) amine1001.0 M HCl2595.8
(1H-benzimidazol-2-yl)methanethiolOptimal1.0 M HClNot Specified88.2
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleOptimal1.0 M HClNot Specified95.4

Investigation of Catalytic Roles of this compound Derivatives in Organic Transformations

The benzimidazole scaffold is a prominent feature in the design of ligands for catalysis, and derivatives of this compound are no exception. The nitrogen atoms in the imidazole ring can coordinate with various transition metals, creating metal complexes that can act as catalysts for a range of organic reactions. scbt.comgoogle.com The acetic acid side chain can also be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Research in this area has explored the use of metal complexes of benzimidazole derivatives in both oxidation and reduction reactions. These catalytic systems have shown promise in promoting transformations such as the oxidation of alcohols and the reduction of nitro compounds. The versatility of the benzimidazole ligand allows for the synthesis of a wide array of metal complexes, each with potentially unique catalytic capabilities. The development of these catalysts is a significant area of focus, aiming to achieve high efficiency, selectivity, and sustainability in chemical synthesis. scbt.com

The following table provides examples of organic transformations catalyzed by systems incorporating benzimidazole derivatives, highlighting the scope of their catalytic potential.

Catalyst/SystemReaction TypeSubstrateProductYield (%)Conditions
Cu(II) complexes of a benzimidazolyl Schiff baseAerobic Oxidation1,10-phenanthrolinePhendioneNot SpecifiedNot Specified
Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complexReductionOlefinsAlkanesNot SpecifiedNot Specified
Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complexReductionNitroarenesAnilinesNot SpecifiedNot Specified
Fe/S catalytic systemRedox CondensationPhenylacetic acid and 2-nitroanilineBenzimidazole derivativesGood-CO2, -2H2O
ZnO NanoparticlesCondensationo-phenylenediamine (B120857) and aromatic aldehydesBenzimidazole derivativesHighSolvent-free or in ethanol (B145695)

Q & A

Q. What are the optimized synthetic routes for Benzoimidazol-1-yl-acetic acid, and how can reaction conditions be monitored?

Methodological Answer: The synthesis typically involves a condensation reaction between benzyl alcohol derivatives and chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) and imidazole. Key steps include:

  • Reaction Setup : Combine imidazole (4 mmol), benzyl 2-chloroacetate (4 mmol), and K2_2CO3_3 in a solvent system (e.g., acetone or ethyl acetate). Stir at room temperature for 24 hours .
  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress.
  • Workup : Separate organic phases, wash with water, and purify via column chromatography. Yields can reach ~70–80% under optimized conditions.

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazole ring (δ 7.5–8.0 ppm for aromatic protons) and acetic acid backbone (δ 3.8–4.2 ppm for CH2_2) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key parameters include bond angles (e.g., N–C–N in the imidazole ring: ~108–110°) and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles (JIS T 8147 standard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorbance at 254 nm.
  • Melting Point Analysis : Compare observed melting points (e.g., 160–162°C) with literature values .

Q. What are the common solvents for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water mixtures (9:1) are ideal due to moderate polarity.
  • Avoid acetone or chlorinated solvents, which may co-crystallize impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Variable Analysis : Test solvent polarity (e.g., switching from acetone to ethyl acetate), catalyst loading (e.g., 10–20% K2_2CO3_3), and reaction time (12–48 hours).
  • Kinetic Studies : Use in-situ FT-IR to monitor intermediate formation (e.g., benzyl 2-chloroacetate) .
  • Statistical Optimization : Apply a Box-Behnken design to identify critical factors (e.g., temperature, stoichiometry).

Q. What strategies are effective for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., C. albicans CYP51). Focus on hydrogen bonds between the acetic acid moiety and active-site residues .
  • In Vivo Models : Administer derivatives in murine infection models (e.g., 10 mg/kg dose) and monitor bacterial load reduction .

Q. How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

  • Solvent Replacement : Use supercritical CO2_2 instead of organic solvents to reduce waste .
  • Catalytic Systems : Explore recyclable ionic liquids (e.g., [BMIM]BF4_4) to enhance reaction efficiency.
  • Waste Minimization : Employ flow chemistry setups to optimize reagent use and energy consumption .

Q. What analytical techniques are suitable for detecting degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Use electrospray ionization (ESI) in negative mode to identify hydrolyzed products (e.g., imidazole and acetic acid fragments).
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and compare degradation profiles via peak area analysis .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imidazole C2 position).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoimidazol-1-yl-acetic acid
Reactant of Route 2
Reactant of Route 2
Benzoimidazol-1-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.